molecular formula C9H10N4O4 B1310288 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid CAS No. 879058-32-9

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

Cat. No.: B1310288
CAS No.: 879058-32-9
M. Wt: 238.2 g/mol
InChI Key: VTDSJGZIGKAWHI-UHFFFAOYSA-N
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Description

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties Exploration

  • Researchers Pryadeina et al. (2008) explored the ring-chain isomerism of related compounds, focusing on the behavior of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates in solution. This study highlighted the dependency of isomerization on the solvent and substituent length, contributing to understanding the structural dynamics of similar compounds (Pryadeina et al., 2008).

Synthesis and Modification

  • The synthesis and tuberculostatic activity of structural analogs of certain triazolopyrimidine derivatives were examined by Titova et al. (2019), presenting a method for creating potential antituberculous agents (Titova et al., 2019).
  • Abdelhamid et al. (2004) delved into the synthesis of triazolo[4,3-a]pyrimidines through reactions of hydrazonoyl halides, showcasing the creation of complex heterocyclic structures (Abdelhamid et al., 2004).

Catalytic Processes and Reaction Mechanisms

  • Abdelrazek et al. (2019) demonstrated the use of aluminate sulfonic acid nanocatalyst in a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, emphasizing the catalytic efficiency and advantages of this method (Abdelrazek et al., 2019).
  • Mohamed (2021) explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, shedding light on the complex chemical interactions and transformations of these compounds (Mohamed, 2021).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Properties

IUPAC Name

6-(2-hydroxyethyl)-3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-4-11-12-9-10-6(8(16)17)5(2-3-14)7(15)13(4)9/h14H,2-3H2,1H3,(H,10,12)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDSJGZIGKAWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC(=C(C(=O)N12)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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